Benzyl 3-Oxo-3-ureidopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-Oxo-3-ureidopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-oxo-3-ureidopropanoic acid under specific conditions to form the ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-Oxo-3-ureidopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-Oxo-3-ureidopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-Oxo-3-ureidopropanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter receptors, such as GABA and glutamate receptors, influencing neurotransmission and neuronal activity . This modulation can result in various physiological effects, including pain relief and improved cognitive function .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-ureidopropanoic acid: This compound is closely related to Benzyl 3-Oxo-3-ureidopropanoate and shares similar chemical properties.
Malonuric Acid: Another related compound, produced during the degradation of sodium barbiturates.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N5O5 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6?,7?,10-/m1/s1 |
InChI Key |
IXOXBSCIXZEQEQ-DGPXGRDGSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C(C([C@H](O3)CO)O)O)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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